molecular formula C7H16ClNO2 B140435 (3-Carboxypropyl)trimethylammonium chloride CAS No. 6249-56-5

(3-Carboxypropyl)trimethylammonium chloride

Cat. No.: B140435
CAS No.: 6249-56-5
M. Wt: 181.66 g/mol
InChI Key: GNRKTORAJTTYIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Carboxypropyl)trimethylammonium chloride can be synthesized through the reaction of trimethylamine with gamma-butyrolactone in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Carboxypropyl)trimethylammonium chloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Carboxypropyl)trimethylammonium chloride is unique due to its role as an intermediary metabolite in the conversion of L-carnitine to TMAO. This makes it a valuable compound for studying the metabolic pathways and health impacts associated with L-carnitine and its metabolites .

Properties

CAS No.

6249-56-5

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H

InChI Key

GNRKTORAJTTYIW-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-].Cl

Pictograms

Irritant

Synonyms

3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  N-Trimethyl-γ-aminobutyric Acid Chloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []

A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.

Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []

A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.

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